1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOIC, also known as dioctyl sulfosuccinate, is a cationic lipid with the molecular formula C43H77ClN2O4 and a molecular weight of 721.54 g/mol . It is primarily used in the formulation of RNA vaccines . This compound is known for its ability to facilitate the delivery of RNA molecules into cells, making it a valuable tool in the field of biotechnology and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DOIC is synthesized through a series of chemical reactions involving the esterification of sulfosuccinic acid with octanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of DOIC involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
DOIC undergoes various chemical reactions, including:
Oxidation: DOIC can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert DOIC into its corresponding alcohols.
Substitution: DOIC can participate in substitution reactions where the sulfosuccinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted sulfosuccinate derivatives.
Wissenschaftliche Forschungsanwendungen
DOIC has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Facilitates the delivery of RNA molecules into cells, making it essential for RNA vaccine development.
Medicine: Plays a crucial role in the formulation of RNA-based therapeutics.
Industry: Used in the production of emulsions and dispersions for various industrial applications .
Wirkmechanismus
DOIC exerts its effects by interacting with cell membranes to facilitate the entry of RNA molecules. The cationic nature of DOIC allows it to form complexes with negatively charged RNA molecules, enhancing their stability and delivery into cells. Once inside the cell, the RNA molecules can exert their intended effects, such as protein expression or gene silencing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl sodium sulfosuccinate: Another cationic lipid used in similar applications.
Dioctyl potassium sulfosuccinate: Similar in structure and function to DOIC.
Dioctyl calcium sulfosuccinate: Used in various industrial and pharmaceutical applications
Uniqueness of DOIC
DOIC stands out due to its high efficiency in facilitating RNA delivery and its stability under various conditions. Its unique chemical structure allows for better interaction with cell membranes, making it a preferred choice in RNA vaccine formulations .
Eigenschaften
Molekularformel |
C43H77ClN2O4 |
---|---|
Molekulargewicht |
721.5 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChI-Schlüssel |
IMXGGHDOGBMWJS-AWLASTDMSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.